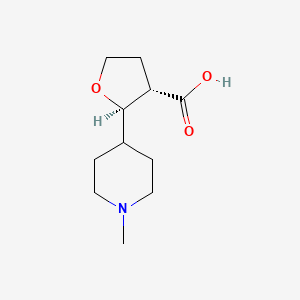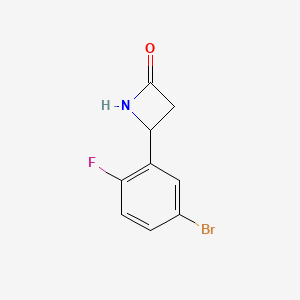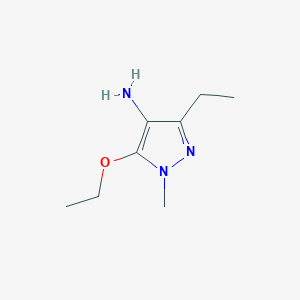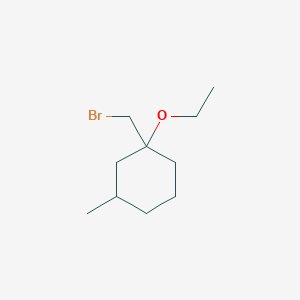
1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a bromomethyl group, an ethoxy group, and a methyl group
Preparation Methods
The synthesis of 1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane can be achieved through several routes. One common method involves the bromination of 1-ethoxy-3-methylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(Hydroxymethyl)-1-ethoxy-3-methylcyclohexane.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The ethoxy group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane can be compared with other similar compounds such as:
1-Bromomethylcyclohexane: Lacks the ethoxy and methyl groups, making it less versatile in certain reactions.
1-Ethoxy-3-methylcyclohexane: Lacks the bromomethyl group, reducing its reactivity in substitution reactions.
1-(Chloromethyl)-1-ethoxy-3-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications
The presence of both the bromomethyl and ethoxy groups in this compound makes it unique and valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-(bromomethyl)-1-ethoxy-3-methylcyclohexane |
InChI |
InChI=1S/C10H19BrO/c1-3-12-10(8-11)6-4-5-9(2)7-10/h9H,3-8H2,1-2H3 |
InChI Key |
OSRHLDKWMLCZGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCC(C1)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13319061.png)
![4-Bromobenzo[b]thiophen-5-amine](/img/structure/B13319069.png)
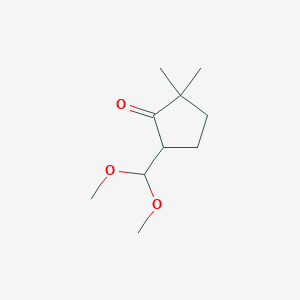
amine](/img/structure/B13319089.png)
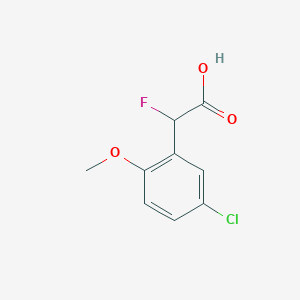
![3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine](/img/structure/B13319102.png)
![6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13319110.png)
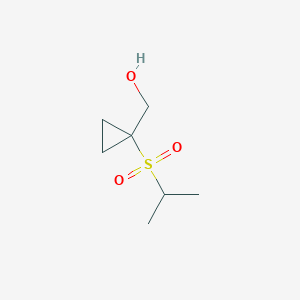
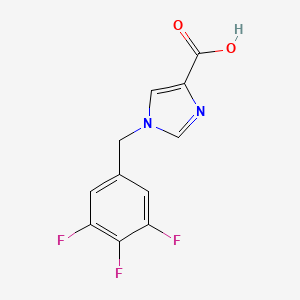
![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13319123.png)
